molecular formula C11H13NO B3120666 N,N-dimethyl-4-ethenylbenzamide CAS No. 2681-30-3

N,N-dimethyl-4-ethenylbenzamide

Cat. No. B3120666
CAS RN: 2681-30-3
M. Wt: 175.23 g/mol
InChI Key: NULTZDKVDSTIEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel gradient copolymers R- (−)-poly (StN-grad-C8) were synthesized through atom transfer radical copolymerization of an achiral styrenic monomer, N,N-dimethyl-4-ethenylbenzamide (M-StN), and a chiral bulky vinylterphenyl monomer .


Chemical Reactions Analysis

While specific chemical reactions involving “N,N-dimethyl-4-ethenylbenzamide” are not available, it’s worth noting that benzamides, a class of compounds to which “N,N-dimethyl-4-ethenylbenzamide” belongs, can undergo various reactions. For instance, benzamides can be synthesized through direct condensation of benzoic acids and amines .

Scientific Research Applications

Synthesis of Gradient Helical Copolymers

N,N-dimethyl-4-ethenylbenzamide is used in the synthesis of novel gradient copolymers . These copolymers are synthesized through atom transfer radical copolymerization of an achiral styrenic monomer, N,N-dimethyl-4-ethenylbenzamide, and a chiral bulky vinylterphenyl monomer . The resultant gradient copolymers exhibit a sequential appearance of the main chain helicity and thermotropic liquid crystallinity as the polymerization proceeds .

Thermotropic Liquid Crystallinity

The gradient copolymers synthesized using N,N-dimethyl-4-ethenylbenzamide exhibit thermotropic liquid crystallinity . When the molar masses are large enough, the copolymers adopt dominant helical conformations with an excess of screw sense and form stable thermotropic columnar nematic phases .

Self-Assembly in Selective Organic Solvents

The gradient copolymers synthesized using N,N-dimethyl-4-ethenylbenzamide exhibit different self-assembly behavior from the block copolymers . The gradient copolymers tend to form larger vesicles, while the block copolymers with similar compositions are more likely to form smaller spherical micelles .

Mimicking the Specific Structure of Biomacromolecules

The discovery of novel thermotropic liquid crystalline gradient helical copolymers synthesized using N,N-dimethyl-4-ethenylbenzamide makes it possible to mimic the specific structure of biomacromolecules .

Synthons for Various Heterocycles

N,N-dimethyl-4-ethenylbenzamide has been used as a synthon for various heterocycles . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Biomedical Applications

The N,N-dimethyl analogues synthesized using N,N-dimethyl-4-ethenylbenzamide have been found to be of biological interest . They provide access to a new class of biologically active heterocyclic compounds that have potential for use in biomedical applications .

Future Directions

“N,N-dimethyl-4-ethenylbenzamide” has been used in the synthesis of novel gradient copolymers . These copolymers have shown potential in mimicking the specific structure of biomacromolecules . This suggests that “N,N-dimethyl-4-ethenylbenzamide” and its derivatives could have potential applications in the field of biomaterials and nanotechnology .

Mechanism of Action

Mode of Action

In this process, N,N-dimethyl-4-ethenylbenzamide (M-StN), an achiral styrenic monomer, is copolymerized with a chiral bulky vinylterphenyl monomer . The polymerization activities of monomers and the copolymer composition were measured .

Pharmacokinetics

Its molecular weight is 175.23 g/mol , which may influence its bioavailability and pharmacokinetic properties.

properties

IUPAC Name

4-ethenyl-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-9-5-7-10(8-6-9)11(13)12(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULTZDKVDSTIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-ethenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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